N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

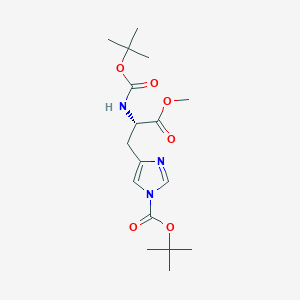

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a derivative of the amino acid histidine. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms of the histidine side chain and a methyl ester group on the carboxyl group. The Boc groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester typically involves the following steps:

Protection of the Histidine Amino Group: The amino group of histidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Protection of the Imidazole Nitrogen: The imidazole nitrogen is protected using a second equivalent of Boc anhydride.

Esterification: The carboxyl group of the protected histidine is esterified using methanol and a catalyst such as trimethylchlorosilane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs automated peptide synthesizers and large-scale reactors to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester undergoes various chemical reactions, including: 1

Biological Activity

N(α), N-(im)-Di-Boc-L-histidine methyl ester, a derivative of the amino acid histidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's synthesis, properties, and biological effects, supported by relevant data and case studies.

- Molecular Formula : C17H27N3O6

- Molecular Weight : 369.413 g/mol

- Density : 1.17 g/cm³

- Melting Point : 113-116 °C

This compound is characterized by two Boc (tert-butoxycarbonyl) protecting groups on the nitrogen atoms of histidine, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of N(α), N-(im)-Di-Boc-L-histidine methyl ester typically involves the protection of the amino and carboxylic acid groups followed by methylation. The general synthetic route can be summarized as follows:

- Protection : The amino groups of L-histidine are protected using Boc anhydride.

- Methylation : The carboxylic acid group is converted to a methyl ester using methyl iodide.

- Purification : The final product is purified through recrystallization or chromatography.

Ergogenic Effects

Research indicates that amino acids and their derivatives, including N(α), N-(im)-Di-Boc-L-histidine methyl ester, can influence various physiological processes:

- Hormonal Secretion : These compounds may enhance the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery during exercise .

- Mental Performance : They are also recognized for their potential to improve mental performance in stress-related tasks .

Antimicrobial Activity

Studies have shown that histidine derivatives possess antimicrobial properties. For instance, cationic polymers containing imidazolium groups exhibit significant antibacterial activity against various pathogens. This suggests that N(α), N-(im)-Di-Boc-L-histidine methyl ester could be explored as a scaffold for developing new antimicrobial agents .

Case Studies

- Study on Ergogenic Supplements :

- Antimicrobial Evaluation :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C17H27N3O6 |

| Molecular Weight | 369.413 g/mol |

| Density | 1.17 g/cm³ |

| Melting Point | 113-116 °C |

| Ergogenic Effects | Yes |

| Antimicrobial Activity | Yes |

Properties

IUPAC Name |

tert-butyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCZFTGHOVFXLZ-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447860 |

Source

|

| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-51-4 |

Source

|

| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.